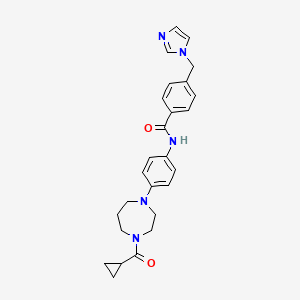

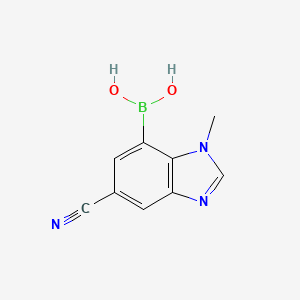

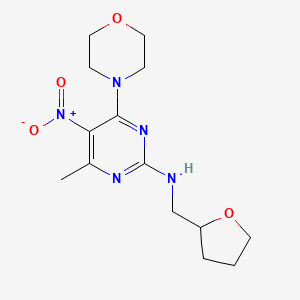

![molecular formula C19H23NO4S B2827104 Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333458-95-0](/img/structure/B2827104.png)

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MIPSG, is a chemical compound that is widely used in scientific research. It is a white crystalline powder with a molecular weight of 369.48 g/mol. MIPSG is a potent inhibitor of glycine transporter-1 (GlyT1), which plays a crucial role in regulating the concentration of glycine in the brain.

Scientific Research Applications

Synthesis and Characterization

Polymeric Electrolytes and Conductivity : The synthesis of highly sulfonated poly(thiophenylene) demonstrated its application as a polyaromatic electrolyte, showing good water affinity and excellent proton conductivity, making it a candidate for fuel cell membranes (Miyatake et al., 1997).

Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized, exhibiting potential for fuel cell applications due to precise control of cation functionality (Kim et al., 2011).

Structural Analysis of Aryl Sulfones : A study on isopropyl 2,4,6-triisopropylphenyl sulfone explored its unusual atom deviations from the aromatic least-squares plane, contributing to the understanding of aryl sulfone structures (Sandrock et al., 2004).

Inclusion Compounds and Chirality : Research on enantioselective inclusion by (R)-phenylglycyl-(R)-phenylglycine highlighted the selective recognition of methyl phenyl sulfoxides, offering insights into chiral separations and molecular recognition (Akazome et al., 2000).

Applications in Material Science

Polymeric Alkylating Agents : Poly(methyl-4-phenylthiophenylsulfonium) showcased its role as an alkylating agent, providing a method for the efficient synthesis of various organic compounds (Shouji et al., 1994).

Hybrid Electrolytes for Fuel Cells : The development of epoxy-polystyrene-silica sol-gel membranes with high proton conductivity through sulfonation and doping methods, indicated their utility as electrolytes in PEM fuel cells (Mosa et al., 2010).

C-S Bond Cleavage with Nickel Complexes : A study demonstrated the facile C-S bond cleavage using a nickel(0) NHC complex, presenting a novel approach to bond cleavage in organic synthesis (Schaub et al., 2009).

properties

IUPAC Name |

methyl 2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-14(2)16-7-9-17(10-8-16)20(13-19(21)24-4)25(22,23)18-11-5-15(3)6-12-18/h5-12,14H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNWMTRQFDXMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

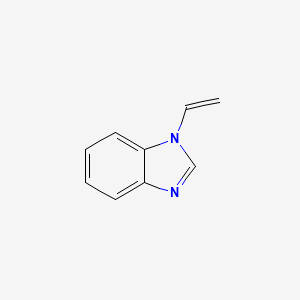

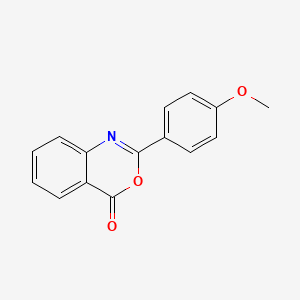

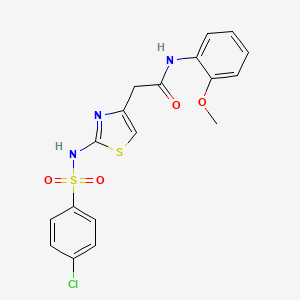

![2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2827028.png)

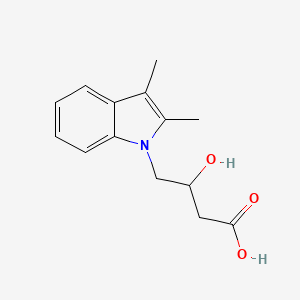

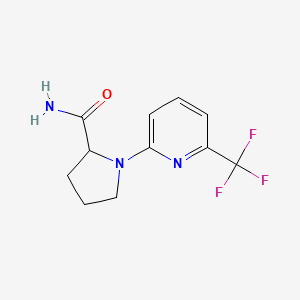

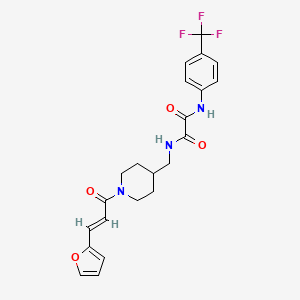

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2827030.png)

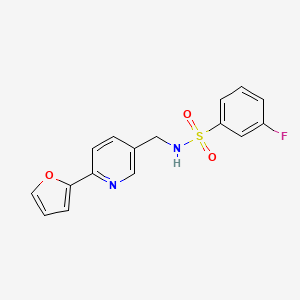

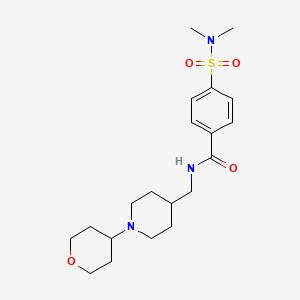

![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)